2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2,3-dimethylphenoxy)acetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminophenol with aldehydes or ketones to form benzoxazole intermediates, followed by further functionalization to introduce the phenyl and dimethylphenoxy groups . The reaction conditions often involve the use of catalysts such as FeCl3 and solvents like toluene at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or dimethylphenoxy groups using reagents like halogens or alkylating agents.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE can be compared with other benzoxathiol derivatives and related compounds:
2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL (2-METHYLPHENOXY)ACETATE: Similar in structure but with a different substitution pattern on the phenoxy group.
2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL (3-METHYLPHENOXY)ACETATE: Another related compound with a different substitution pattern.
Benzoxazole Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C23H18O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C23H18O5S/c1-14-7-6-10-19(15(14)2)26-13-21(24)27-17-11-18(16-8-4-3-5-9-16)22-20(12-17)29-23(25)28-22/h3-12H,13H2,1-2H3 |
InChI Key |
CFPHMTCMWJDZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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